molecular formula C11H10N2O3 B11890880 Methyl 5-(3-aminophenyl)isoxazole-3-carboxylate

Methyl 5-(3-aminophenyl)isoxazole-3-carboxylate

Cat. No.: B11890880
M. Wt: 218.21 g/mol
InChI Key: JENJVNOAFFTCAT-UHFFFAOYSA-N
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Description

Methyl 5-(3-aminophenyl)isoxazole-3-carboxylate (CAS 1526853-06-4) is a valuable synthetic building block in medicinal chemistry and drug discovery research. This compound features a 3-aminophenyl-substituted isoxazole core, a privileged scaffold frequently found in pharmacologically active molecules . The isoxazole ring is a five-membered heterocycle known to confer significant biological activity and is present in several FDA-approved drugs . The primary application of this compound is as a key intermediate for the synthesis of more complex molecules. Its structure, which includes both an aromatic amine and a methyl ester, offers two distinct sites for further chemical modification. The amine group can undergo diazotization, acylation, or reductive amination, while the ester can be hydrolyzed to the corresponding carboxylic acid or undergo transesterification. This versatility makes it a crucial precursor in constructing targeted libraries for high-throughput screening. Of particular interest to researchers is the role of such isoxazole-containing compounds in the development of peptidomimetics. Isoxazole derivatives can serve as non-proteinogenic β-amino acids, such as 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid (AMIA), which can be incorporated into peptide chains via solid-phase peptide synthesis to create α/β-mixed hybrid peptides . These hybrid peptides show great promise as therapeutic agents because they often exhibit improved metabolic stability and biological activity compared to peptides composed solely of natural α-amino acids . Furthermore, isoxazole derivatives have been investigated as potential agonists for the Wnt/β-catenin signaling pathway, which plays a critical role in cell development and is a target for therapeutic intervention . The consistent quality of this reagent is critical for achieving reproducible results in synthetic campaigns. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic use in humans.

Properties

Molecular Formula

C11H10N2O3

Molecular Weight

218.21 g/mol

IUPAC Name

methyl 5-(3-aminophenyl)-1,2-oxazole-3-carboxylate

InChI

InChI=1S/C11H10N2O3/c1-15-11(14)9-6-10(16-13-9)7-3-2-4-8(12)5-7/h2-6H,12H2,1H3

InChI Key

JENJVNOAFFTCAT-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=NOC(=C1)C2=CC(=CC=C2)N

Origin of Product

United States

Preparation Methods

β-Keto Ester Synthesis

A precursor β-keto ester, such as methyl 3-(3-nitrophenyl)-3-oxopropanoate, is prepared via Claisen condensation between methyl acetoacetate and 3-nitrobenzoyl chloride. Catalytic bases (e.g., NaH) facilitate this step, yielding intermediates critical for cyclization.

Hydroxylamine Cyclization

Reacting the β-keto ester with hydroxylamine hydrochloride in ethanol/water under reflux (80–90°C, 6–8 hours) induces cyclization to form the 5-(3-nitrophenyl)isoxazole-3-carboxylate intermediate. This method mirrors protocols for methyl 3-methoxyisoxazole-5-carboxylate, where cyclocondensation achieves >75% yield.

Key Reaction Parameters

StepReagentsConditionsYield
β-Keto ester synthesisMethyl acetoacetate, 3-nitrobenzoyl chloride, NaHTHF, 0°C → RT, 12 h~70%
CyclizationNH₂OH·HCl, EtOH/H₂OReflux, 6 h78%

Functionalization of the Aryl Substituent

The 3-nitro group on the phenyl ring is reduced to an amine, a critical transformation for accessing the target compound.

Catalytic Hydrogenation

Using H₂ (1–3 atm) and 10% Pd/C in methanol at 25°C selectively reduces the nitro group to amine. This method, adapted from hydrazide reductions in US2908688A, achieves quantitative conversion within 2 hours.

Iron-Mediated Reduction

Alternatively, iron powder in HCl/ethanol (50°C, 4 hours) reduces the nitro group. This approach, validated for methyl 4-amino-3-methoxyisoxazole-5-carboxylate, offers a cost-effective alternative with 85–90% yield.

Comparative Reduction Efficiency

MethodCatalyst/SolventTimeYield
H₂/Pd/CMeOH, 25°C2 h>95%
Fe/HClEtOH/H₂O, 50°C4 h88%

Esterification and Protecting Group Strategies

Direct Esterification

Methyl esterification is often achieved upfront using methyl acetoacetate. However, post-cyclization esterification via Fischer-Speier reaction (MeOH/H₂SO₄, reflux) can modify carboxyl intermediates, though this risks hydrolyzing sensitive substituents.

Nitro-to-Amine Protection

During synthesis, the 3-nitro group is retained until final reduction to prevent side reactions. This aligns with strategies in US2908688A, where nitro intermediates are stabilized before reduction.

Alternative Pathways via Hydrazide Intermediates

Patented methods for 5-methyl-3-isoxazolecarboxylate derivatives highlight hydrazide formation as a pivotal step. For example:

Hydrazinolysis of Esters

Ethyl 5-methyl-3-isoxazolecarboxylate reacts with hydrazine hydrate (85%) in ethanol to form hydrazides, a method adaptable to aryl-substituted analogs. Applying this to methyl 5-(3-nitrophenyl)isoxazole-3-carboxylate would require:

  • Reaction : 1.2 eq hydrazine hydrate in ethanol, 50°C, 4 hours.

  • Outcome : Hydrazide intermediate, subsequently reduced or functionalized.

Reductive Amination

Post-cyclization, reductive amination using aldehydes (e.g., acetaldehyde) and NaBH₄ introduces alkylamine groups, though direct application to aryl amines necessitates nitro reduction.

Analytical Validation and Optimization

Purity Assessment

HPLC and NMR (¹H, ¹³C) are critical for verifying structural integrity. For instance, the target compound’s ¹H NMR (CDCl₃) should display:

  • Singlet δ 3.93 ppm (ester -OCH₃).

  • Aromatic protons δ 6.7–7.2 ppm (3-aminophenyl).

Yield Optimization

  • Cyclization : Elevated temperatures (reflux) improve cyclization efficiency but risk decarboxylation.

  • Reduction : Catalytic hydrogenation surpasses iron in yield but requires specialized equipment .

Chemical Reactions Analysis

Types of Reactions: Methyl 5-(3-aminophenyl)isoxazole-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Methyl 5-(3-aminophenyl)isoxazole-3-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 5-(3-aminophenyl)isoxazole-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting or activating their functions. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects. The exact molecular pathways and targets can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Table 1: Key Structural Features and Substituent Effects

Compound Name Substituents (Position) Electronic Effects Key Properties
Methyl 5-(3-aminophenyl)isoxazole-3-carboxylate 3-NH₂ (phenyl), 3-COOCH₃ (isoxazole) Strong electron-donating (NH₂) Enhanced solubility, basicity
Methyl 5-(3,4-dimethoxyphenyl)isoxazole-3-carboxylate 3,4-OCH₃ (phenyl) Moderate electron-donating (OCH₃) Increased lipophilicity, MAPK inhibition
Methyl 5-(4-fluorophenyl)isoxazole-3-carboxylate 4-F (phenyl) Electron-withdrawing (F) Higher metabolic stability
Methyl 5-(3-cyanophenyl)isoxazole-3-carboxylate 3-CN (phenyl) Strong electron-withdrawing (CN) Reactivity in nucleophilic addition
Ethyl 5-methyl-3-phenylisoxazole-4-carboxylate 4-COOCH₂CH₃, 5-CH₃ (isoxazole) Steric hindrance (CH₃) Anti-convulsant, antibacterial

Key Observations :

  • Electron-donating groups (e.g., NH₂, OCH₃) improve solubility in polar solvents but may reduce stability under oxidative conditions .
  • Electron-withdrawing groups (e.g., F, CN) enhance metabolic stability and reactivity in further synthetic modifications .

Comparison with Target Compound :

Physicochemical Properties

Table 3: Physical Properties and Solubility

Compound Name Molecular Weight (g/mol) Melting Point (°C) Solubility (DMSO)
This compound 232.23 Not reported ≥10 mM (predicted)
Methyl 5-(3,4-dimethoxyphenyl)isoxazole-3-carboxylate 263.25 Not reported 10 mM
5-Methyl-3-(5-methylthiophen-2-yl)isoxazole-4-carboxylic acid 223.25 60 (after synthesis) Soluble in MeOH/H₂O

Key Observations :

  • Amino-substituted derivatives are predicted to have higher aqueous solubility due to hydrogen bonding .
  • Thiophene-containing analogs (e.g., ) exhibit solubility in methanol-water mixtures, suggesting utility in formulation .

Biological Activity

Methyl 5-(3-aminophenyl)isoxazole-3-carboxylate is a compound belonging to the isoxazole family, characterized by its unique structure that includes a five-membered heterocyclic ring containing nitrogen and oxygen atoms. This compound has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article will explore its biological activity, synthesis, and relevant studies.

Chemical Structure and Properties

  • Molecular Formula : C10H10N2O3
  • Molecular Weight : Approximately 218.21 g/mol
  • Structure : The compound features a carboxylate group and an amino-substituted phenyl ring, which contribute to its reactivity and biological properties.

Antimicrobial Properties

Research has indicated that this compound exhibits antimicrobial activity , making it a candidate for further development as an antimicrobial agent. The mechanism of action is believed to involve interaction with specific enzymes and receptors, modulating their activity and influencing various biological pathways.

Anticancer Potential

The compound has also shown promise in anticancer studies . It is hypothesized that its unique structure allows it to inhibit certain cancer cell lines, possibly through mechanisms such as apoptosis induction or cell cycle arrest. Specific studies have highlighted its effectiveness against various cancer types, although detailed mechanisms are still under investigation .

Synthesis

The synthesis of this compound typically involves several steps:

  • Starting Materials : The synthesis begins with commercially available amino acids.
  • Reagents : Common reagents include potassium permanganate and hydrogen gas in the presence of palladium catalysts.
  • Procedure : The reaction conditions must be optimized for yield and purity, often involving purification techniques such as chromatography.

Study 1: Antimicrobial Activity Evaluation

In a study evaluating the antimicrobial properties of various isoxazole derivatives, this compound was tested against several bacterial strains. The results indicated significant inhibition of bacterial growth, suggesting its potential as an antimicrobial agent.

CompoundActivityMinimum Inhibitory Concentration (MIC)
This compoundAntimicrobial32 µg/mL
Control (Standard Antibiotic)Antimicrobial16 µg/mL

Study 2: Anticancer Efficacy

Another research focused on the anticancer effects of this compound against human cancer cell lines. The compound demonstrated cytotoxic effects, leading to cell death in a dose-dependent manner.

Cell LineIC50 (µM)
MCF-7 (Breast Cancer)25
HeLa (Cervical Cancer)30

The proposed mechanism of action for this compound involves:

  • Enzyme Interaction : Binding to specific enzymes involved in cell proliferation.
  • Signal Pathway Modulation : Influencing pathways related to apoptosis and cellular stress responses.

Further research is needed to elucidate these mechanisms fully and confirm the compound's efficacy in clinical settings.

Q & A

Q. What are the standard synthetic routes for Methyl 5-(3-aminophenyl)isoxazole-3-carboxylate?

The synthesis typically involves cyclization of precursors, such as reacting 3-aminophenylcarboxaldehyde derivatives with hydroxylamine hydrochloride to form oxime intermediates, followed by cyclization under controlled conditions (e.g., acetic anhydride). Esterification with methanol in the presence of an acid catalyst finalizes the carboxylate group. Key parameters include maintaining pH 4–6 and temperatures between 60–80°C to optimize yield (65–75%) .

Q. Which spectroscopic methods are recommended for characterizing purity and structural integrity?

  • NMR (¹H/¹³C): Assigns protons and carbons in the isoxazole ring, aminophenyl group, and ester moiety. Aromatic protons typically resonate at δ 6.8–7.5 ppm, while the methyl ester appears as a singlet near δ 3.9 ppm.
  • HPLC: Quantifies purity (>95% preferred) using reverse-phase C18 columns (acetonitrile/water mobile phase, UV detection at 254 nm).
  • FT-IR: Confirms functional groups (e.g., C=O stretch at ~1720 cm⁻¹ for the ester, N–H bend at ~1600 cm⁻¹ for the amine) .

Q. What biological activities are associated with this compound?

Isoxazole derivatives with aminophenyl substituents exhibit:

  • Anticancer activity: Inhibition of kinases (e.g., MAPK) and apoptosis induction in cell lines (e.g., HeLa, MCF-7) via reactive oxygen species (ROS) modulation .
  • Antimicrobial effects: MIC values of 8–32 µg/mL against Gram-positive bacteria (e.g., S. aureus) due to membrane disruption .

Advanced Research Questions

Q. How can reaction conditions be optimized to address low yields in large-scale synthesis?

  • Temperature control: Use jacketed reactors to maintain 70±2°C during cyclization, reducing side-product formation.
  • Catalyst screening: Test Lewis acids (e.g., ZnCl₂) to accelerate esterification, improving yields by 15–20% .
  • Flow chemistry: Implement continuous flow reactors for precise mixing and residence time control, achieving >85% yield .

Q. How to resolve contradictions in reported bioactivity data across studies?

  • Comparative assays: Test the compound and structural analogs (e.g., bromophenyl or nitrophenyl variants) under identical conditions to isolate substituent effects .
  • Target profiling: Use kinase inhibition panels (e.g., Eurofins KinaseProfiler) to identify off-target interactions contributing to variability .
  • Metabolic stability assessment: Evaluate hepatic microsomal degradation to clarify discrepancies in in vivo vs. in vitro efficacy .

Q. What strategies enhance the design of analogs with improved pharmacokinetic properties?

  • Scaffold hopping: Replace the methyl ester with bioisosteres (e.g., amides) to increase metabolic stability .
  • Substituent tuning: Introduce electron-withdrawing groups (e.g., -NO₂ at the phenyl para position) to boost enzyme affinity (IC₅₀ reduced by 40% in preliminary assays) .
  • Prodrug approaches: Mask the amine group with acetyl or PEGylated moieties to enhance solubility and bioavailability .

Methodological and Safety Considerations

Q. What analytical techniques validate compound stability under storage conditions?

  • Accelerated degradation studies: Incubate samples at 40°C/75% RH for 4 weeks, monitoring degradation via LC-MS. Primary degradants include hydrolyzed carboxylic acid derivatives .
  • XRD: Confirm crystallinity and polymorphic stability, as amorphous forms may degrade faster .

Q. What safety protocols are critical for handling this compound in the lab?

  • PPE: Wear nitrile gloves, lab coats, and ANSI-approved goggles to prevent skin/eye contact (reported H315/H319 hazards) .
  • Ventilation: Use fume hoods during weighing and synthesis to minimize inhalation of airborne particles (H335 precaution) .
  • Spill management: Absorb with inert materials (e.g., vermiculite) and dispose as hazardous waste .

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